molecular formula C20H17ClN2O4S B2748447 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946258-28-2

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2748447
CAS No.: 946258-28-2
M. Wt: 416.88
InChI Key: PVSXGVLADNFILM-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a hybrid molecule combining a tetrahydroquinoline core with a 2-chlorobenzenesulfonamide moiety and a furan-2-carbonyl substituent. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity due to its conformational flexibility and ability to engage in hydrogen bonding.

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-9-10-17-14(13-15)5-3-11-23(17)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSXGVLADNFILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.

Chemical Reactions Analysis

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

The biological activity of 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties . They may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. For example:

CompoundCell Line TestedIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These results suggest that derivatives of this compound could be developed for cancer therapy.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds similar to this one have demonstrated effectiveness against various bacterial strains by inhibiting bacterial enzyme systems crucial for their survival.

Inhibition of Carbonic Anhydrase

Sulfonamides are recognized for their ability to inhibit carbonic anhydrase enzymes, which play vital roles in regulating pH and fluid balance in biological systems. This inhibition can have therapeutic implications in conditions such as glaucoma and edema.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Preparation of the Benzamide Core : Initial formation of the benzamide structure.
  • Halogenation : Introduction of chloro and fluoro substituents.
  • Acylation : Attachment of the furan-2-carbonyl group.
  • Cyclization : Formation of the tetrahydroquinoline structure.

Each step requires precise control over reaction conditions to ensure high yield and purity.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer activities against different cell lines. The study found that certain modifications enhanced the potency and selectivity towards cancer cells while minimizing cytotoxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this class of compounds against resistant bacterial strains. The findings demonstrated that modifications to the sulfonamide group significantly improved antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis. The compound may also interact with bacterial enzymes, interfering with their growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

describes benzenesulfonamide derivatives (1a-f) with varying substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃). These compounds, particularly 1e (X = Cl), share structural similarities with the target compound’s 2-chlorobenzenesulfonamide group. Key comparisons include:

Compound Substituent (X) Functional Group Potential Bioactivity Source
Target Compound 2-Cl Sulfonamide Unknown (structural analog to COX-2 inhibitors) -
1e Cl Sulfonamide COX-2 inhibition (SC-558 analog)
1d Br Sulfonamide Likely lower potency vs. Cl

The chloro substituent (as in 1e) is associated with enhanced steric and electronic interactions in enzyme binding, suggesting the target compound may exhibit similar pharmacological traits .

Acetamide Derivatives with Tetrahydroquinoline Moieties

lists acetamide analogs (e.g., N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide), differing from the target compound in their acetamide group versus sulfonamide. Key distinctions:

Compound ID Substituent Molecular Formula Molecular Weight (g/mol) Key Feature Source
Target Compound 2-Cl-benzenesulfonamide C₂₁H₁₈ClN₂O₄S ~437.9 Sulfonamide, higher acidity -
G502-0095 4-methoxyphenylacetamide C₂₃H₂₂N₂O₄ 390.44 Acetamide, lower logP
N/A 4-chlorophenylacetamide C₂₂H₁₉ClN₂O₃ ~394.8 Chloro-substituted acetamide

Sulfonamides generally exhibit higher acidity (pKa ~10) compared to acetamides (pKa ~15–20), influencing solubility and membrane permeability. The chloro substituent in both the target and G502-0095 analogs may enhance lipophilicity, favoring blood-brain barrier penetration .

Conformational Comparisons with Tetrahydroquinoline-Based Compounds

highlights conformational variations in tetrahydroquinoline derivatives, such as torsion angles between substituents (e.g., isoxazole vs. nitro groups). For the target compound:

  • The sulfonamide group ’s planar geometry could stabilize hydrogen bonds with target proteins, similar to nitro group interactions in ’s crystal structure .

Substituent Effects on Physicochemical Properties

Property Target Compound 1e (X = Cl) G502-0095
Molecular Weight ~437.9 Not reported 390.44
logP (estimated) ~3.5 ~3.2 ~2.8
Solubility Moderate (sulfonamide) Low (lipophilic) Higher (acetamide)
Bioactivity Hypothetical COX-2 inhibition COX-2 inhibition Unknown

The target compound’s chloro and sulfonamide groups likely confer higher lipophilicity and target affinity compared to methoxy or acetamide analogs, aligning with trends in and .

Biological Activity

The compound 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN2O3SC_{21}H_{16}ClN_{2}O_{3}S. Its structure features a benzene sulfonamide core linked to a tetrahydroquinoline moiety and a furan-2-carbonyl group. This unique arrangement is believed to contribute to its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is thought to modulate enzyme activity or affect signal transduction pathways by binding to particular receptors. This interaction can lead to various pharmacological effects, including:

  • Anti-cancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Its structure suggests potential efficacy against various pathogens.

1. Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Compound Cell Line IC50 (µM) Mechanism
This compoundSGC-7901 (gastric)0.99 ± 0.01Inhibits tubulin polymerization
Similar sulfonamidesBT-474 (breast)0.4 ± 0.1Induces apoptosis

2. Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties. Research has demonstrated that similar compounds can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study published in MDPI highlighted the structural activity relationship (SAR) of sulfonamide derivatives, showing that modifications in the furan and quinoline moieties significantly affect their anti-cancer efficacy .
  • Another comprehensive study on novel sulfonamide-dihydroquinolinone compounds indicated enhanced action against malaria and cancer when quinolones are linked to sulfonamides .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing biological activity:

  • Docking Studies : Molecular docking studies reveal that the compound binds effectively at the colchicine binding site on tubulin, suggesting a mechanism for its anti-cancer activity .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, a critical mechanism for preventing tumor growth .

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